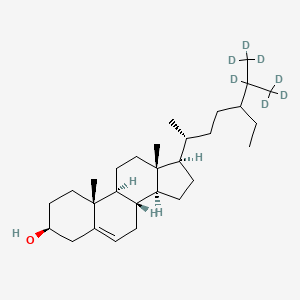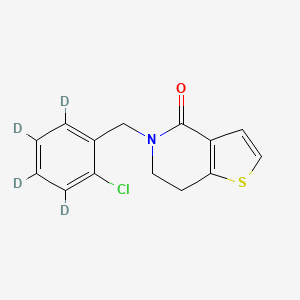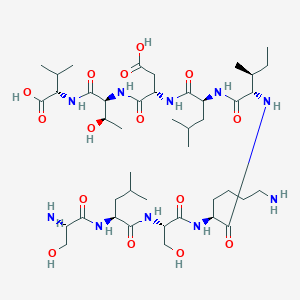![molecular formula C12H15N2O5PS B12431728 {5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MB-07729 is a potent non-competitive inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. It has shown significant potential in the study of diabetes due to its ability to lower blood glucose levels in diabetic rodents and cynomolgus monkeys . The compound has IC50 values of 31 nM, 121 nM, and 189 nM for human, monkey, and rat, respectively .
Métodos De Preparación
The synthesis of MB-07729 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
MB-07729 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
MB-07729 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of FBPase in cellular metabolism.
Medicine: Potential therapeutic agent for diabetes due to its ability to lower blood glucose levels.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
MB-07729 exerts its effects by inhibiting fructose-1,6-bisphosphatase, thereby reducing gluconeogenesis and lowering blood glucose levels. The molecular targets include the active site of the enzyme, where it binds non-competitively, preventing the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate .
Comparación Con Compuestos Similares
MB-07729 is unique due to its high potency and specificity for fructose-1,6-bisphosphatase. Similar compounds include:
MB07803: A prodrug of a second-generation fructose-1,6-bisphosphatase inhibitor.
Stevisalioside A: An orally active antidiabetic agent that inhibits protein tyrosine phosphatase 1B.
Kuwanon G: A dual inhibitor of protein tyrosine phosphatase 1B and α-glucosidase enzymes
These compounds share similar mechanisms of action but differ in their specific targets and potency.
Propiedades
Fórmula molecular |
C12H15N2O5PS |
|---|---|
Peso molecular |
330.30 g/mol |
Nombre IUPAC |
[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid |
InChI |
InChI=1S/C12H15N2O5PS/c1-12(2,3)10(15)9-8(14-11(13)21-9)6-4-5-7(19-6)20(16,17)18/h4-5H,1-3H3,(H2,13,14)(H2,16,17,18) |
Clave InChI |
OQFMQCXGUUIUAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


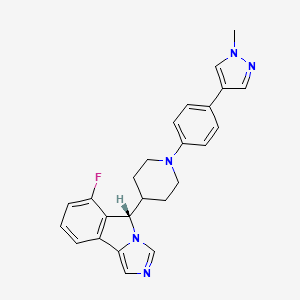
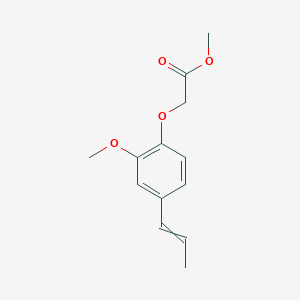
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
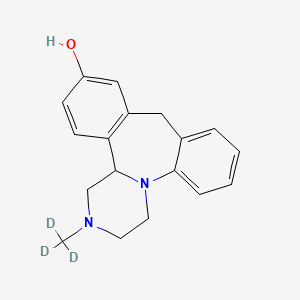
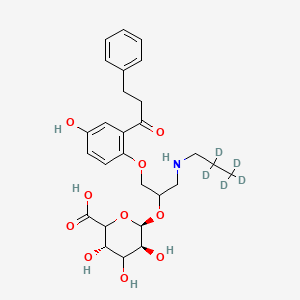
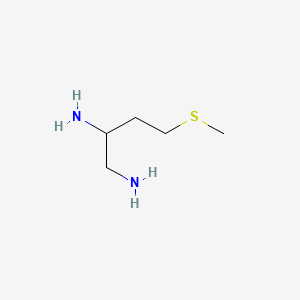
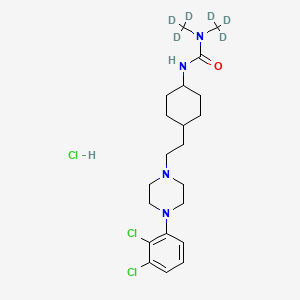
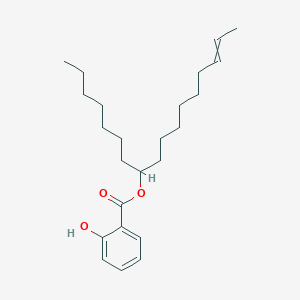
![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
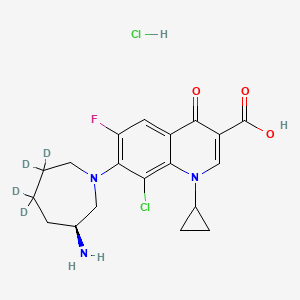
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
